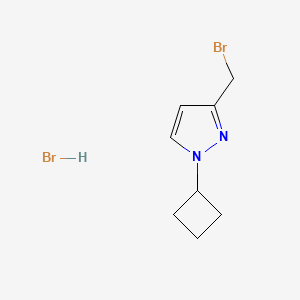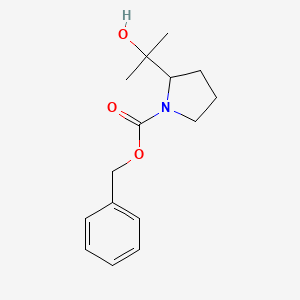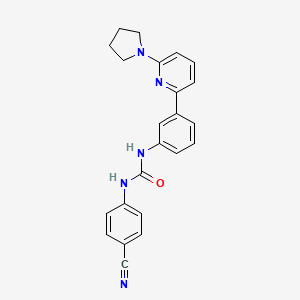![molecular formula C8H13NO3 B13499720 2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)
2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the use of L-prolinamide as a starting material, which undergoes a series of protection and deprotection steps to yield the desired product . Another approach involves the condensation of carboxylic acids with suitable amines, followed by cyclization to form the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalytic processes and continuous flow techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials
作用機序
The mechanism of action of 2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, influencing their activity and function. This interaction can lead to various biological effects, such as modulation of metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid is unique due to its specific structural features, such as the acetyl group and the stereochemistry of the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(9)5-8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |
InChIキー |
DWADYZCPVLAXOZ-ZETCQYMHSA-N |
異性体SMILES |
CC(=O)N1CCC[C@H]1CC(=O)O |
正規SMILES |
CC(=O)N1CCCC1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
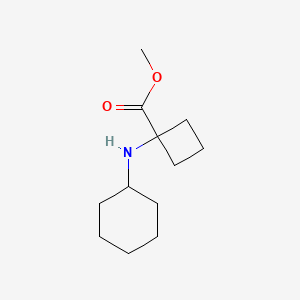
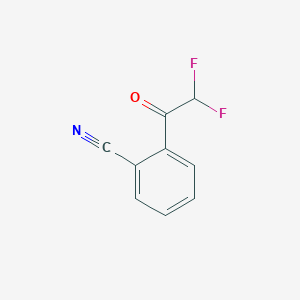
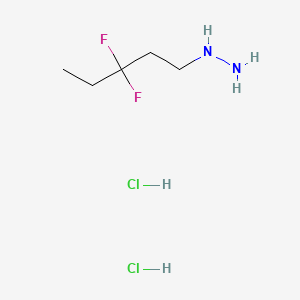
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)

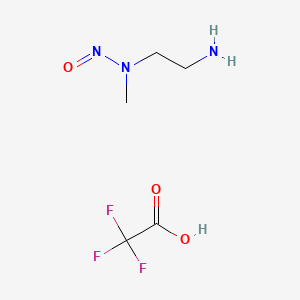
![(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride](/img/structure/B13499689.png)

